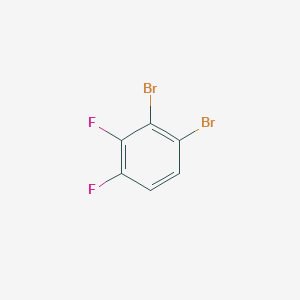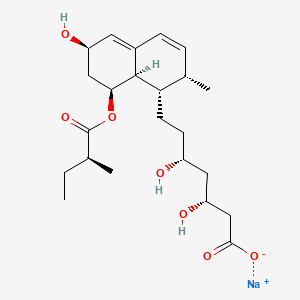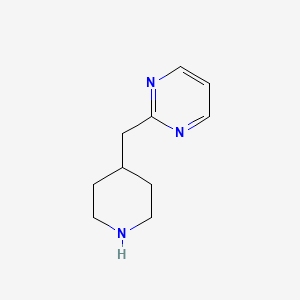
3-(3-Bromophenyl)-1,1-diethylurea
Übersicht
Beschreibung
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions required for each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility, as well as its chemical properties, such as its reactivity and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, using spectroscopic methods like NMR, HRMS, and FT-IR. They optimized the crystal structure using density functional theory (DFT) and compared it with the structure determined by X-ray single-crystal diffraction (Liao et al., 2022).
Molecular Structure Analysis
- The molecular structure of compounds like 3-(3-Bromophenyl)-1,1-diethylurea can be elucidated through spectroscopic techniques. For example, the research by Kang et al. (2015) on metobromuron, a phenylurea herbicide, used N-H and C-H bonds to form chains in the crystal structure, highlighting the importance of these interactions in the molecular architecture (Kang et al., 2015).
Crystallography and Reactivity Studies
- Research by Potkin et al. (2007) investigated reactions of bromophenyl compounds with nucleophilic reagents, demonstrating the chemical reactivity and potential applications of such compounds in organic synthesis (Potkin et al., 2007).
Supramolecular Self-Assembly
- Studies by Świergiel and Jadżyn (2016) have explored the formation of supramolecular structures in diethylureas, which is relevant for understanding how this compound might behave in different environments (Świergiel & Jadżyn, 2016).
Organocatalysis
- Zhao et al. (2018) demonstrated the use of a simple 1,3-diethylurea in catalyzing arylations of unactivated aromatic C-H bonds, indicating the potential of similar compounds in organocatalytic applications (Zhao et al., 2018).
Molecular Docking and Drug Development
- Menon et al. (2018) synthesized and characterized a novel thiourea derivative, including docking studies for potential drug development applications. This highlights the role of similar compounds in pharmaceutical research (Menon et al., 2018).
Antimicrobial and Antifungal Activities
- Tahir et al. (2015) and Buchta et al. (2004) investigated the DNA-binding studies, biological activities, and antifungal effects of thiourea derivatives, showing the potential of bromophenyl compounds in medicinal chemistry (Tahir et al., 2015); (Buchta et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGNBNUDGGWLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



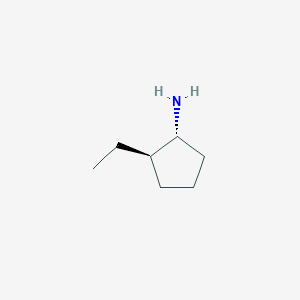




![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
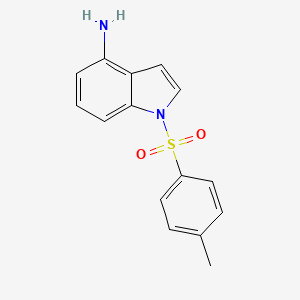

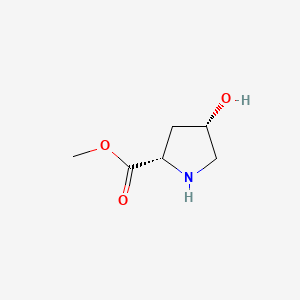

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
